molecular formula C17H16N8O2 B12625703 4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

Cat. No.: B12625703
M. Wt: 364.4 g/mol
InChI Key: ZKTCCIZKLFZCMG-UHFFFAOYSA-N
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Description

4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique combination of oxadiazole, pyrazole, pyridopyrimidine, and morpholine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole ring can be synthesized through the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The pyrazole and pyridopyrimidine rings are then constructed through a series of condensation and cyclization reactions. Finally, the morpholine moiety is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, the use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is unique due to its combination of multiple heterocyclic rings, which imparts a broad spectrum of biological activities and potential therapeutic applications. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C17H16N8O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-[6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H16N8O2/c1-11-19-16(27-23-11)13-4-3-12-14(20-13)15(24-7-9-26-10-8-24)22-17(21-12)25-6-2-5-18-25/h2-6H,7-10H2,1H3

InChI Key

ZKTCCIZKLFZCMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=NC3=C(C=C2)N=C(N=C3N4CCOCC4)N5C=CC=N5

Origin of Product

United States

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